4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Overview
Description
4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline is an organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a promising candidate for various applications, including organic light-emitting diodes (OLEDs) and organic solar cells. The presence of carbazole and phenanthroline units in its structure contributes to its excellent electron-transporting and luminescent properties.
Mechanism of Action
Target of Action
It is part of the donor-acceptor-donor (d-a-d) type molecules, which are generally used in the design of various electronic devices .
Mode of Action
The compound interacts with its targets through a process known as dehydrogenation . This process involves the removal of hydrogen atoms from the molecule, leading to changes in its structure and properties .
Biochemical Pathways
The compound’s synthesis involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in toluene , which may suggest involvement in redox reactions and aromatic compound synthesis pathways.
Result of Action
The compound is considered a promising candidate for a highly efficient red thermally activated delayed fluorescence emitter (TADF) and a high-efficiency organic light-emitting diode (OLED) . This suggests that the compound’s action results in the emission of near-infrared (NIR) fluorescence .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline. Factors such as temperature, pH, and the presence of other compounds can affect its fluorescence properties and efficiency as a TADF and OLED .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and 1,10-phenanthroline.
Formation of Intermediate: The carbazole is first brominated to form 3,6-dibromocarbazole.
Coupling Reaction: The 3,6-dibromocarbazole is then subjected to a palladium-catalyzed Suzuki coupling reaction with 4,7-dibromo-1,10-phenanthroline to form the desired product.
The reaction conditions for the Suzuki coupling typically include:
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: Toluene or dimethylformamide (DMF).
Temperature: 80-100°C.
Reaction Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: To maximize yield and minimize costs, reaction conditions are optimized.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline has a wide range of scientific research applications:
Organic Electronics: Used in the fabrication of OLEDs and organic solar cells due to its excellent electron-transporting properties.
Photovoltaics: Employed in dye-sensitized solar cells (DSSCs) as a sensitizer.
Luminescent Materials: Utilized in the development of luminescent materials for display technologies.
Biological Applications: Investigated for potential use in bioimaging and as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine: Known for its near-infrared fluorescence properties.
4,7-Di(9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole: Utilized in organic electronics for its electron-accepting properties.
Uniqueness
4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline stands out due to its unique combination of carbazole and phenanthroline units, which provide a balance of electron-transporting and luminescent properties. This makes it particularly suitable for applications in OLEDs and organic solar cells, where both properties are essential.
Properties
IUPAC Name |
4,7-di(carbazol-9-yl)-1,10-phenanthroline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)39(29)33-19-21-37-35-27(33)17-18-28-34(20-22-38-36(28)35)40-31-15-7-3-11-25(31)26-12-4-8-16-32(26)40/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNEZBNLFFDDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C5C=CC6=C(C=CN=C6C5=NC=C4)N7C8=CC=CC=C8C9=CC=CC=C97 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857031 | |
Record name | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676542-82-8 | |
Record name | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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